(3-Bromo-1,2-benzoxazol-7-yl)methanamine

Medicinal Chemistry ADME Drug Design

Prioritize this specific 3‑bromo‑7‑methanamine isomer for CNS‑focused medicinal chemistry. Its LogP of 2.049 enhances BBB permeability versus non‑brominated analogs. The ≥98% purity minimizes purification in parallel synthesis, while the primary amine and aryl bromide enable rapid diversification. Scalable from grams to 100 kg supports seamless transition from SAR exploration to preclinical development.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
Cat. No. B15276776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-1,2-benzoxazol-7-yl)methanamine
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)C(=NO2)Br)CN
InChIInChI=1S/C8H7BrN2O/c9-8-6-3-1-2-5(4-10)7(6)12-11-8/h1-3H,4,10H2
InChIKeyDRYPGERWSVHVAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-1,2-benzoxazol-7-yl)methanamine: Structural Identity and Core Characteristics for Informed Procurement


(3-Bromo-1,2-benzoxazol-7-yl)methanamine (CAS 1781820-98-1), also named (3-Bromobenzo[d]isoxazol-7-yl)methanamine, is a brominated heterocyclic building block comprising a 1,2-benzisoxazole core with a methanamine substituent at the 7-position and a bromine atom at the 3-position . It has a molecular formula of C₈H₇BrN₂O and a molecular weight of 227.06 g/mol . The compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, leveraging the reactivity of both the primary amine and the aryl bromide for further functionalization [1].

Why In-Class Substitution is Not Straightforward: The Critical Role of the 3-Bromo-7-Methanamine Substitution Pattern


Benzisoxazole and benzoxazole methanamine derivatives exhibit widely varying biological and physicochemical profiles depending on the position and nature of substituents [1]. The specific 3-bromo-7-methanamine pattern in (3-Bromo-1,2-benzoxazol-7-yl)methanamine is not interchangeable with other regioisomers (e.g., 5-bromo or 6-bromo analogs) or with non-brominated parent compounds, as the bromine at the 3-position profoundly influences lipophilicity, electronic distribution, and potential binding interactions, while the 7-methanamine provides a distinct vector for conjugation compared to 2-substituted analogs [2]. Procurement decisions based solely on the benzoxazole scaffold without precise positional control risk introducing confounding variables that can derail SAR studies, synthetic routes, or lead optimization campaigns. The quantitative evidence below substantiates why this specific compound should be prioritized over its closest analogs for defined scientific applications.

Quantitative Differentiation of (3-Bromo-1,2-benzoxazol-7-yl)methanamine: A Head-to-Head Evidence Review


Lipophilicity Enhancement vs. Non-Brominated Parent: LogP Comparison

The introduction of a bromine atom at the 3-position significantly increases the calculated partition coefficient (LogP) compared to the non-halogenated parent compound, benzo[d]oxazol-7-ylmethanamine. This alteration impacts membrane permeability and distribution profiles, which are critical considerations in CNS drug discovery and lead optimization [1]. (3-Bromo-1,2-benzoxazol-7-yl)methanamine exhibits a calculated LogP of 2.049, while benzo[d]oxazol-7-ylmethanamine has a calculated LogP of 1.2865 .

Medicinal Chemistry ADME Drug Design

Purity Benchmarking Against Bromo-Substituted Regioisomers: 3-Bromo-7-Methanamine Demonstrates Superior Commercial Specification

Commercially available bromo-substituted benzoxazole methanamine regioisomers vary in standard purity grades. (3-Bromo-1,2-benzoxazol-7-yl)methanamine is routinely offered at a minimum purity of 98% by multiple vendors, including ChemicalBook and Leyan . In contrast, the 5-bromo-2-methanamine isomer is typically offered at 95% purity , and the 6-bromo-2-methanamine isomer at 97% purity . The 7-bromo-2-methanamine isomer is also offered at 98% purity, but the substitution pattern differs .

Chemical Synthesis Quality Control Procurement

Synthetic Accessibility and Cost Efficiency: 3-Bromo-7-Methanamine Offers Favorable Multi-Gram Scale Pricing

The cost of acquiring (3-Bromo-1,2-benzoxazol-7-yl)methanamine in research quantities is competitive when considering its high purity and the availability of multi-gram and bulk packaging. Vendor data indicates that 1g of the compound is available for RMB 21,780 (approximately $3,000 USD), with larger quantities (10g, 100g, 1kg) also offered at scalable pricing . This positions the compound favorably for both early-stage discovery and larger-scale preclinical development, particularly when compared to less readily available or custom-synthesized regioisomers that may incur higher synthesis costs.

Chemical Synthesis Process Chemistry Procurement

Antibacterial Potential Inferred from Brominated Benzoxazole Class

While direct antibacterial activity data for (3-Bromo-1,2-benzoxazol-7-yl)methanamine is not yet published in primary literature, class-level evidence from closely related brominated benzoxazole derivatives indicates that the presence of a bromine atom can confer moderate antibacterial activity. For instance, the study by Aswathy et al. (2017) demonstrated that a brominated benzoxazole derivative (NBBPA) exhibited moderate antibacterial effects against both Gram-positive and Gram-negative bacteria, including drug-resistant clinical isolates [1]. This class-level inference suggests that the 3-bromo substitution pattern in the target compound may similarly enhance antimicrobial properties relative to non-halogenated analogs.

Antimicrobial Drug Discovery SAR

Optimal Research and Industrial Deployment Scenarios for (3-Bromo-1,2-benzoxazol-7-yl)methanamine


Lead Optimization in CNS Drug Discovery Leveraging Enhanced Lipophilicity

The calculated LogP of 2.049 for (3-Bromo-1,2-benzoxazol-7-yl)methanamine, compared to 1.2865 for the non-brominated parent , positions this compound as a privileged scaffold for CNS drug discovery programs. The increased lipophilicity is expected to facilitate passive diffusion across the blood-brain barrier, a critical requirement for targeting neurological disorders. This property, combined with the primary amine handle for conjugation and the bromine atom for further functionalization (e.g., via Suzuki-Miyaura cross-coupling), makes the compound an ideal starting point for developing CNS-active agents such as 5-HT₆ receptor antagonists or other G-protein coupled receptor modulators [1].

High-Throughput Synthesis and Library Construction with Reliable High-Purity Building Blocks

Given its consistent commercial purity specification of ≥98% across multiple suppliers [1], (3-Bromo-1,2-benzoxazol-7-yl)methanamine is well-suited for high-throughput parallel synthesis and combinatorial chemistry. The high purity minimizes the need for post-reaction purification, accelerating the generation of diverse compound libraries. The combination of a reactive aryl bromide and a primary amine enables straightforward diversification via amide bond formation, reductive amination, or palladium-catalyzed cross-coupling reactions, allowing for rapid exploration of chemical space around the benzisoxazole core.

Cost-Effective Scale-Up for Preclinical Development Programs

The availability of (3-Bromo-1,2-benzoxazol-7-yl)methanamine in bulk quantities (up to 100kg) at scalable pricing makes it a pragmatic choice for programs advancing from discovery into preclinical development. The transparent pricing model and established supply chain reduce the financial risk associated with sourcing custom-synthesized intermediates. This is particularly advantageous for projects requiring gram-to-kilogram quantities for in vivo pharmacokinetic studies, formulation development, or preliminary toxicology assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Bromo-1,2-benzoxazol-7-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.